molecular formula C21H15FN2O3 B11047697 (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone

(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone

Cat. No.: B11047697
M. Wt: 362.4 g/mol
InChI Key: RLWCJYDYCYCQGN-UHFFFAOYSA-N
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Description

(3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is a complex organic compound that features a fluorophenyl group, a diazenyl group, and a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxin ring through a cyclization reaction, followed by the introduction of the diazenyl group via a diazotization reaction. The fluorophenyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its diazenyl group can act as a probe for investigating biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, (3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-FLUOROPHENYL)METHANONE: A simpler compound with similar reactivity but lacking the diazenyl and benzodioxin groups.

    (2-PHENYL-1-DIAZENYL)BENZODIOXIN: Shares the diazenyl and benzodioxin groups but lacks the fluorophenyl group.

Uniqueness

(3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H15FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

(3-fluorophenyl)-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone

InChI

InChI=1S/C21H15FN2O3/c22-15-6-4-5-14(11-15)21(25)17-12-19-20(27-10-9-26-19)13-18(17)24-23-16-7-2-1-3-8-16/h1-8,11-13H,9-10H2

InChI Key

RLWCJYDYCYCQGN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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